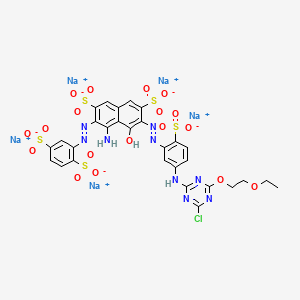![molecular formula C14H11NS B14420452 3-[(1-Benzothiophen-5-yl)methyl]pyridine CAS No. 85624-45-9](/img/structure/B14420452.png)
3-[(1-Benzothiophen-5-yl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Benzothiophen-5-yl)methyl]pyridine is a heterocyclic compound that features a benzothiophene moiety attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-5-yl)methyl]pyridine typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method involves the use of formaldehyde in concentrated hydrochloric acid to yield 1,2-unsubstituted derivatives . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to meet industrial standards.
化学反応の分析
Types of Reactions
3-[(1-Benzothiophen-5-yl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
3-[(1-Benzothiophen-5-yl)methyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[(1-Benzothiophen-5-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: Similar in structure but differs in the position and type of substituents.
N-(5-chloro-benzo[b]thiophen-3-ylmethyl)-2-[6-chloro-oxo-3-(2-pyridin-2-yl-ethylamino)-2H-pyrazin-1-yl]-acetamide: Another compound with a benzothiophene moiety but with different functional groups and biological activities.
Uniqueness
3-[(1-Benzothiophen-5-yl)methyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzothiophene and pyridine ring makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
85624-45-9 |
|---|---|
分子式 |
C14H11NS |
分子量 |
225.31 g/mol |
IUPAC名 |
3-(1-benzothiophen-5-ylmethyl)pyridine |
InChI |
InChI=1S/C14H11NS/c1-2-12(10-15-6-1)8-11-3-4-14-13(9-11)5-7-16-14/h1-7,9-10H,8H2 |
InChIキー |
BSWGMCJPINZRMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



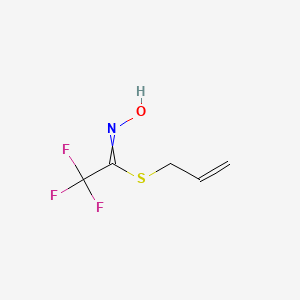
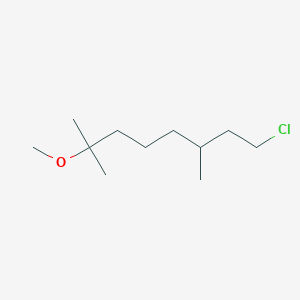
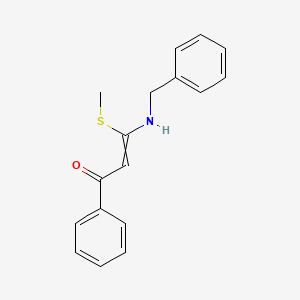
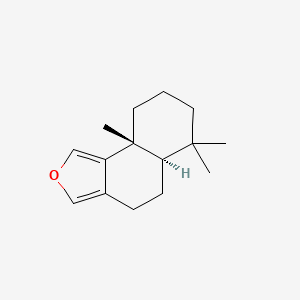
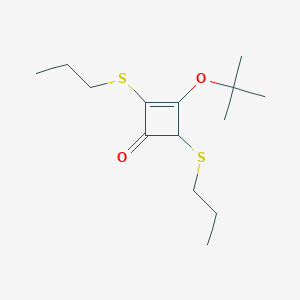
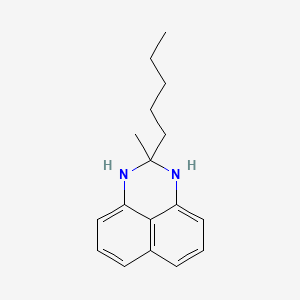

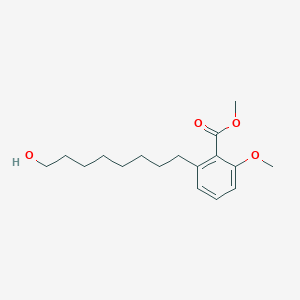

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)

